molecular formula C14H10 B057481 9-methylidenefluorene CAS No. 4425-82-5

9-methylidenefluorene

Cat. No.: B057481
CAS No.: 4425-82-5
M. Wt: 178.23 g/mol
InChI Key: ZYASLTYCYTYKFC-UHFFFAOYSA-N
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Description

9-Methylidenefluorene is a high-value organic building block and key synthon of significant interest in advanced materials research. Its core structure, featuring a fluorene unit with an exocyclic methylene group, provides a rigid, planar, and conjugated π-system that is highly amenable to further functionalization. This compound serves as a fundamental precursor in the synthesis of various π-conjugated polymers and small molecules for organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and non-linear optical materials. The exocyclic alkene is a reactive handle for Diels-Alder cycloadditions and other cyclization reactions, enabling the construction of complex polycyclic aromatic hydrocarbons (PAHs) and graphitic nanostructures. Researchers also utilize this compound to study reaction mechanisms, polymerization kinetics, and as a model compound for probing photophysical properties in polyfluorene systems. Its mechanism of action in materials is primarily based on its ability to act as an efficient chromophore and charge-transport moiety, where its extended conjugation allows for tunable HOMO-LUMO energy levels, directly influencing the optoelectronic properties of the final material. This product is intended for research and laboratory use only.

Properties

IUPAC Name

9-methylidenefluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10/c1-10-11-6-2-4-8-13(11)14-9-5-3-7-12(10)14/h2-9H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYASLTYCYTYKFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196082
Record name Dibenzofulvene
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4425-82-5
Record name Dibenzofulvene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Fluorene, 9-methylene-
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Record name Dibenzofulvene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Methylene-9H-fluorene
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Record name 9H-FLUORENE, 9-METHYLENE-
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Preparation Methods

Synthetic Routes and Reaction Conditions: 9-Methylene-9H-fluorene can be synthesized through several methods. One common approach involves the treatment of 9-hydroxymethylfluorene with a strong base . Another method includes the use of methyl triphenylphosphonium bromide and n-butyllithium in ether, followed by the addition of 9-fluorenone in tetrahydrofuran and subsequent refluxing .

Industrial Production Methods: Industrial production of 9-Methylene-9H-fluorene typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 9-Methylene-9H-fluorene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted fluorenes and fluorenones, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Fluorene (C₁₃H₁₀)

  • Structure : The parent compound lacks substituents at the 9-position.
  • Properties : Molecular mass 166.22 g/mol ; basic aromatic framework.
  • Applications : Serves as a building block for derivatives like 9-methylidenefluorene.
  • Key Difference : The absence of the methylidene group reduces steric hindrance and reactivity compared to this compound.

2-Methylfluorene (C₁₄H₁₂)

  • Structure : Methyl group at the 2-position instead of the 9-position.
  • Properties : Molecular mass 180.25 g/mol ; ChemSpider ID 14302.
  • Applications : Used in polymer research and as a precursor in organic synthesis.
  • Key Difference : Positional isomerism leads to distinct electronic and steric effects compared to 9-substituted derivatives.

9-Bromo-9-phenylfluorene (C₁₉H₁₃Br)

  • Structure : Bromine and phenyl groups at the 9-position.
  • Properties : CAS 55135-66-5; synthesized via Grignard reactions with phenylmagnesium bromide.
  • Applications : Intermediate in cross-coupling reactions.
  • Key Difference : The bromine atom enhances electrophilicity, enabling nucleophilic substitutions—unlike the methylidene group in this compound, which participates in cycloaddition or polymerization reactions.

9-[Bromo(phenyl)methylene]-9H-fluorene (C₂₀H₁₃Br)

  • Structure : Bromophenylmethylene group at the 9-position.
  • Properties : Molecular mass 333.23 g/mol ; ChemSpider ID 2036461.
  • Applications: Potential use in optoelectronic materials due to extended conjugation.
  • Key Difference : The bromophenyl substituent introduces steric bulk and redox activity absent in this compound.

9-Chlorofluorene (C₁₃H₉Cl)

  • Structure : Chlorine atom at the 9-position.
  • Properties : Molecular mass 200.66 g/mol ; SMILES string ClC1c2c(cccc2)c3c1cccc3.
  • Applications : Used in specialty chemical libraries for drug discovery.
  • Key Difference : The electron-withdrawing chlorine atom increases polarity, affecting solubility and reactivity compared to the methylidene group.

9,9-Dimethyl-9-silafluorene (C₁₃H₁₄Si)

  • Structure : Silicon atom replaces the 9-carbon, with two methyl groups attached.
  • Properties : Synthesized via reaction of 2,2′-dilithiobiphenylene with Me₂SiCl₂.
  • Applications: Precursor for organometallic Lewis acids in catalysis.
  • Key Difference : Silicon incorporation alters electronic properties, enabling unique coordination chemistry compared to carbon-centered this compound.

9-Isopropylfluorene (C₁₆H₁₆)

  • Structure : Isopropyl group at the 9-position.
  • Properties : Molecular mass 208.30 g/mol ; CAS 3299-99-8.
  • Key Difference : The bulky isopropyl group reduces planarity, impacting π-conjugation and solubility.

9-(Dicyanomethylidene)fluorene (C₁₅H₈N₂)

  • Structure: Dicyanomethylidene group at the 9-position.
  • Properties : Co-crystallizes with tetrathiafulvalene for charge-transfer materials.
  • Key Difference: The electron-deficient cyano groups enable n-type semiconductor behavior, unlike the neutral methylidene group.

Biological Activity

9-Methylidenefluorene, a derivative of fluorene, has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This compound is structurally related to other fluorene derivatives that have been studied for their pharmacological properties. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and data tables summarizing its effects.

Chemical Structure and Properties

This compound is characterized by the presence of a methylene bridge at the 9-position of the fluorene structure. This modification can influence its reactivity and biological interactions. The synthesis of this compound typically involves dehydrogenation processes, which can yield various derivatives with distinct biological profiles.

Antimicrobial Activity

Research has demonstrated that compounds derived from this compound exhibit significant antimicrobial properties. A study involving various Schiff base derivatives synthesized from 9-fluorenone showed promising results against multiple microbial strains. Notably, compounds such as N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine displayed notable antimicrobial activity with a measured inhibition zone of 17.9 mm against Proteus mirabilis .

Table 1: Antimicrobial Activity of this compound Derivatives

Compound NameInhibition Zone (mm)Dock ScoreInternal Energy (kcal/mol)
N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine17.981.947-7.169
Compound AX.XXX.XXX-X.XXX
Compound BX.XXX.XXX-X.XXX

Note: Values for Compound A and B are illustrative; actual data should be sourced from empirical studies.

Anticancer Activity

The anticancer potential of this compound and its derivatives has also been explored extensively. A recent study synthesized novel thiazolidinone and azetidinone compounds based on fluorene moieties and assessed their cytotoxicity against human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects compared to standard chemotherapeutic agents like Taxol .

Table 2: Cytotoxic Effects of Fluorene Derivatives

Compound NameCell Line TestedIC50 (µM)
2,7-Dichloro-9H-fluorene-based ThiazolidinoneA549XX
2,7-Dichloro-9H-fluorene-based AzetidinoneMDA-MB-231XX
TaxolA549XX

Note: Actual IC50 values should be obtained from specific experimental results.

The biological activity of this compound is thought to involve interaction with key cellular targets such as enzymes and receptors involved in microbial growth and cancer cell proliferation. For instance, studies suggest that these compounds may inhibit dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis in both bacteria and cancer cells .

Case Studies

  • Antimicrobial Study : In a study evaluating the antimicrobial efficacy of various Schiff base derivatives derived from 9-fluorenone, it was found that specific modifications significantly enhanced their activity against Proteus mirabilis. The study utilized molecular docking techniques to predict binding affinities and interactions at the molecular level .
  • Cytotoxicity Assessment : Another research effort focused on synthesizing thiazolidinones based on fluorene structures showed that these compounds had potent anticancer activity against A549 and MDA-MB-231 cell lines, suggesting their potential as leads for new cancer therapies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 9-methylidenefluorene, and how can reaction conditions be optimized to achieve high purity (≥95%)?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions. Optimization includes:

  • Temperature control (e.g., 60–80°C for Friedel-Crafts reactions) to minimize side products.
  • Use of anhydrous solvents (e.g., dichloromethane) and catalysts like AlCl₃.
  • Purification via column chromatography with silica gel (hexane/ethyl acetate eluent) or recrystallization from ethanol. Purity ≥95% is confirmed by HPLC or GC-MS .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify methylidene protons (δ ~5.5–6.0 ppm) and aromatic backbone signals.
  • GC-MS : Electron ionization (EI) at 70 eV detects molecular ion peaks (m/z 180 for C₁₄H₁₀) and fragmentation patterns .
  • Solubility Testing : Confirmed in non-polar solvents (benzene, ether) and glacial acetic acid .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation (no specific acute toxicity data, but analogous fluorenes are irritants).
  • Storage : Inert atmosphere (N₂/Ar) at 4°C to prevent oxidation .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in Diels-Alder or cycloaddition reactions?

  • Methodological Answer :

  • Computational studies (DFT/B3LYP) model the HOMO-LUMO gap (~4.5 eV) to predict regioselectivity.
  • Experimental validation via kinetic monitoring (UV-Vis spectroscopy) under varying temperatures (25–80°C) .

Q. What computational methods are employed to model the electronic structure and reactivity of this compound in organometallic catalysis?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-metal interactions (e.g., Pd or Rh complexes).
  • TD-DFT : Predict charge-transfer properties for photophysical applications.
  • Validation with X-ray crystallography of co-crystallized metal complexes .

Q. What strategies resolve contradictions in reported thermal stability data for this compound under varying experimental conditions?

  • Methodological Answer :

  • TGA-DSC : Conduct under inert (N₂) vs. oxidative (O₂) atmospheres to assess decomposition thresholds (e.g., onset at 200°C in air vs. 250°C in N₂).
  • Compare results with fluorene analogs (e.g., 9,9-dimethylfluorene) to isolate methylidene group effects .

Q. How can researchers optimize this compound derivatives for organic semiconductor applications?

  • Methodological Answer :

  • Introduce electron-withdrawing groups (e.g., -CN, -NO₂) via Suzuki-Miyaura coupling to modulate bandgap.
  • Characterize charge mobility using FET devices and impedance spectroscopy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-methylidenefluorene
Reactant of Route 2
Reactant of Route 2
9-methylidenefluorene

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